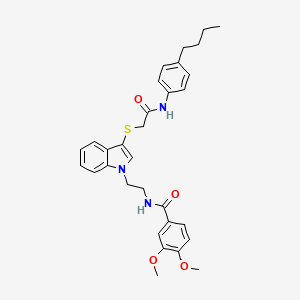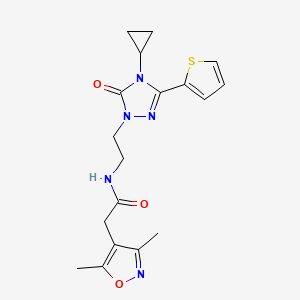![molecular formula C14H14N2O3 B2817801 N-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide CAS No. 923248-12-8](/img/structure/B2817801.png)
N-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, refractive index, and other physical properties. Chemical properties may include its acidity or basicity, reactivity with other substances, and stability .Scientific Research Applications
Analytical Chemistry Applications
- A study developed an accurate hydrophilic liquid interaction chromatography tandem mass spectrometry (HILIC-MS/MS) based stable isotope dilution analysis for the simultaneous quantitation of food-derived bioactive pyridines and their key metabolites in human plasma and urine. This method was applied to monitor plasma appearance and urinary excretion and to determine pharmacokinetic parameters of bioactive pyridines and their metabolites in a clinical human intervention study (Lang et al., 2010).
Metabolic Studies
- Research on the metabolism and disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist elucidated the metabolic pathways of a compound structurally distinct but related in terms of containing a pyridine carboxamide moiety. The study provided insights into the oxidative deamination and subsequent metabolic reactions of the compound in humans (Shaffer et al., 2008).
Toxicology and Uremic Toxins
- Investigation into N-methyl-2-pyridone-5-carboxamide (2PY), an end product of nicotinamide-adenine dinucleotide (NAD) degradation, suggested its potential role as a novel uremic toxin. Increased serum concentrations of 2PY were found to correlate with the deterioration of kidney function, indicating its toxic properties and significant inhibition of poly(ADP-ribose) polymerase (PARP-1) activity (Rutkowski et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-12-5-2-10(3-6-12)8-16-14(18)11-4-7-13(17)15-9-11/h2-7,9H,8H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDXTFACISTASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol](/img/structure/B2817722.png)





![5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2817732.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B2817734.png)
![4-[(4-Bromophenoxy)methyl]aniline](/img/structure/B2817735.png)

amine](/img/structure/B2817739.png)
![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2817741.png)